REACTION_CXSMILES
|
[BH4-].[Na+].[N+:3]([C:6]1[CH:22]=[CH:21][C:9]([C:10]([C:12]2[O:13][C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=3[CH:16]=2)=[O:11])=[CH:8][CH:7]=1)([O-:5])=[O:4]>CO>[OH:11][CH:10]([C:12]1[O:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[CH:16]=1)[C:9]1[CH:21]=[CH:22][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)C=2OC3=C(C2)C=CC=C3)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture stirred at 25° for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched by addition of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous slurry is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts are dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC=C(C=C1)[N+](=O)[O-])C=1OC2=C(C1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |